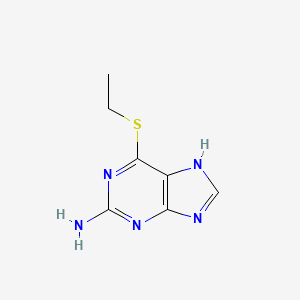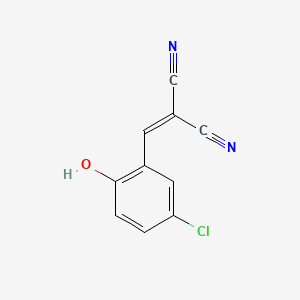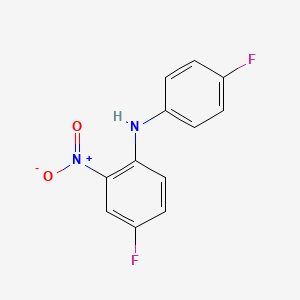![molecular formula C16H16BrCl2N3 B14003648 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline CAS No. 66710-79-0](/img/structure/B14003648.png)
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline is an organic compound with the molecular formula C14H13BrCl2N3. This compound is characterized by the presence of a bromophenyl group, a diazenyl group, and two chloroethyl groups attached to an aniline ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline typically involves the diazotization of 4-bromoaniline followed by coupling with N,N-bis(2-chloroethyl)aniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloroethyl groups can also alkylate DNA, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-chlorophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
- 4-(4-methylphenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
- 4-(4-nitrophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
Uniqueness
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the combination of the diazenyl and chloroethyl groups provides a versatile platform for chemical modifications and functionalization.
Propiedades
Número CAS |
66710-79-0 |
|---|---|
Fórmula molecular |
C16H16BrCl2N3 |
Peso molecular |
401.1 g/mol |
Nombre IUPAC |
4-[(4-bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C16H16BrCl2N3/c17-13-1-3-14(4-2-13)20-21-15-5-7-16(8-6-15)22(11-9-18)12-10-19/h1-8H,9-12H2 |
Clave InChI |
BVRGCLGEHVOUJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)








![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)



